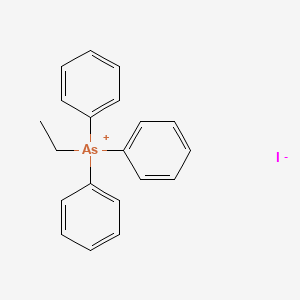![molecular formula C15H12O4 B14737603 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde CAS No. 3046-82-0](/img/structure/B14737603.png)
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of two aldehyde groups and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde typically involves the reaction of formaldehyde and salicylaldehyde. One common method is the condensation reaction between these two compounds in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-[(3-Carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid.
Reduction: 5-[(3-Hydroxymethyl-4-hydroxyphenyl)methyl]-2-hydroxybenzyl alcohol.
Substitution: 5-[(3-Formyl-4-acetoxyphenyl)methyl]-2-acetoxybenzaldehyde.
Applications De Recherche Scientifique
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde: Similar structure but lacks the additional formyl and hydroxyl groups.
Vanillin: Contains a formyl group and a hydroxyl group but has a different substitution pattern on the benzene ring.
4-Hydroxybenzaldehyde: Similar structure but lacks the additional formyl group.
Uniqueness
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
3046-82-0 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
5-[(3-formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-9,18-19H,5H2 |
Clé InChI |
OWPBOKWFRAIKTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


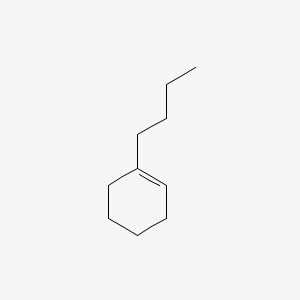
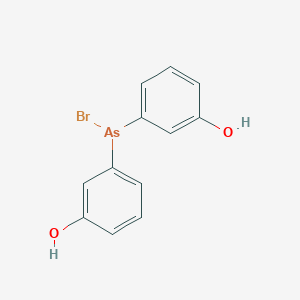
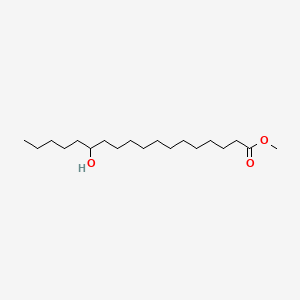
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

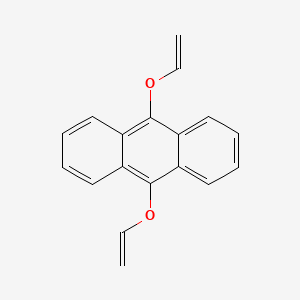
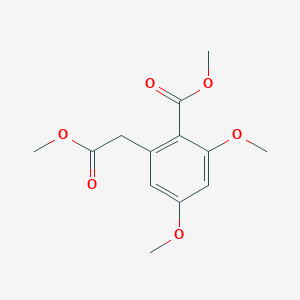
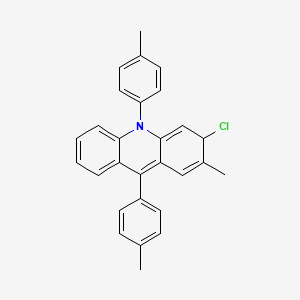
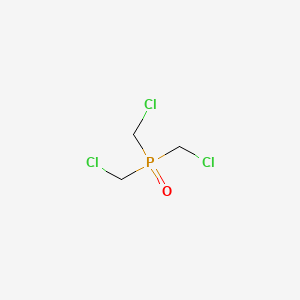
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)

